1-(3-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Description
1-(3-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound featuring a methoxy-substituted phenyl ring at position 1, a methyl group at position 5, and a carboxylic acid moiety at position 3 of the pyrazole core.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-6-11(12(15)16)13-14(8)9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRGFHTYKICSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=CC=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone, such as acetylacetone, under acidic conditions to yield the desired pyrazole derivative. Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts, forming esters.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Varying Methoxyphenyl Substitution
Positional Isomers of Methoxyphenyl Group
Notes:
- The 4-methoxy derivative (CAS 1020724-35-9) is commercially available and used in drug discovery pipelines .
- The 2-methoxy isomer (CAS 1225539-41-2) exhibits distinct crystallographic packing due to ortho-substitution .
Functional Group Replacements
Physicochemical Properties
Biological Activity
1-(3-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (CAS: 1175929-14-2) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and therapeutic potential based on recent research findings.
The compound can be synthesized through various methods that involve the reaction of appropriate starting materials under specific conditions. The synthesis typically yields a white crystalline solid, characterized by its distinct functional groups that contribute to its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial domains. Below is a detailed table summarizing its biological effects:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays reveal that this compound inhibits the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). The mechanism involves inducing apoptosis, as evidenced by increased caspase-3 activity and morphological changes in treated cells. Notably, compounds with similar pyrazole structures have shown effective inhibition of microtubule assembly, suggesting a common mechanism of action among pyrazole derivatives in cancer therapy .
Anti-inflammatory Mechanisms
The compound has also been investigated for its anti-inflammatory properties. It inhibits the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo models. The modulation of MAPK pathways indicates its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Properties
In addition to its anticancer and anti-inflammatory activities, this compound exhibits antimicrobial effects against various pathogens. This broad-spectrum activity opens avenues for its use in treating infections, particularly those resistant to conventional antibiotics .
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving MDA-MB-231 cells demonstrated that treatment with this compound resulted in significant tumor growth inhibition and enhanced apoptosis markers compared to control groups .
- Inflammation Models : In animal models of inflammation, administration of the compound led to a marked reduction in inflammatory markers and improved clinical outcomes, suggesting its potential for managing chronic inflammatory conditions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(3-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid?
- Methodological Answer: Synthesis typically involves multi-step reactions, including condensation of substituted pyrazole precursors with appropriate aryl groups. For example, nucleophilic substitution reactions using potassium carbonate (K₂CO₃) as a base catalyst can introduce the 3-methoxyphenyl moiety . Ethyl ester intermediates (e.g., ethyl 5-methyl-1H-pyrazole-3-carboxylate) are hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivative . Key steps include purification via column chromatography and characterization by IR, ¹H-NMR, and mass spectrometry .
Q. How is the structural integrity and purity of the compound validated?
- Methodological Answer: Structural confirmation relies on spectroscopic techniques:
- ¹H-NMR: Identifies proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .
- IR Spectroscopy: Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy group (C-O stretch ~1250 cm⁻¹) .
- Elemental Analysis: Ensures ≥95% purity by matching calculated and observed C, H, N, and O percentages .
Q. What preliminary pharmacological assays are recommended for evaluating bioactivity?
- Methodological Answer: Initial screenings include:
- Analgesic Activity: Tail-flick or acetic acid-induced writhing tests in rodent models .
- Anti-inflammatory Activity: Carrageenan-induced paw edema assay to measure inhibition of inflammation .
- In Vitro Enzyme Inhibition: COX-2 or LOX enzyme inhibition assays to identify potential mechanisms .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer: Yield optimization strategies include:
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling to enhance aryl group incorporation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction efficiency for nucleophilic substitutions .
- Temperature Control: Stepwise heating (e.g., 80–100°C) minimizes side reactions during ester hydrolysis .
Q. How should researchers address contradictions in pharmacological data across studies?
- Methodological Answer: Discrepancies may arise from:
- Substituent Effects: Minor structural changes (e.g., replacing methoxy with methyl groups) alter bioactivity. Comparative SAR studies are critical .
- Assay Variability: Standardize protocols (e.g., animal strain, dose regimen) to ensure reproducibility .
- Metabolic Stability: Evaluate hepatic microsomal stability to assess in vivo relevance of in vitro data .
Q. What advanced techniques elucidate the compound’s conformational dynamics?
- Methodological Answer:
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions of the carboxylic acid group .
- 2D NMR (COSY, NOESY): Maps spatial proximity of protons, confirming substituent orientation on the pyrazole ring .
- DFT Calculations: Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
- Methodological Answer:
- Core Modifications: Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups .
- Side-Chain Variations: Introduce alkyl chains or heterocycles at the 5-methyl position to enhance lipophilicity .
- Bioisosteric Replacement: Substitute the carboxylic acid with sulfonamide or tetrazole groups to modulate pharmacokinetics .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer:
- PPE: Use gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Work in a fume hood to avoid inhalation of fine particles .
- Storage: Store at 2–8°C in sealed containers to prevent degradation .
- Disposal: Follow hazardous waste guidelines for carboxylic acids (e.g., neutralization before disposal) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
